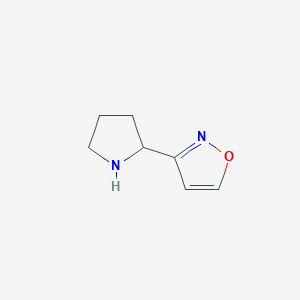
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction:
Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to selectively accumulate in the mitochondria due to the high transmembrane potential . This accumulation can disrupt mitochondrial function, leading to changes in cellular processes such as apoptosis and oxidative stress .
Comparison with Similar Compounds
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide can be compared with other triphenylphosphonium derivatives, such as:
(3-Carboxypropyl)triphenylphosphonium Bromide: Similar in structure but with a carboxypropyl group instead of an ethoxycarbonyl group.
(3-Methylallyl)triphenylphosphonium Bromide: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Properties
Molecular Formula |
C25H26BrO2P |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+; |
InChI Key |
YTCUHHGAWIKMBX-UXJRWBAGSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)


![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)





